BenchChemオンラインストアへようこそ!

Etamiphylline camsylate

Respiratory Pharmacology Bronchodilation Xanthine Comparison

Etamiphylline camsylate is the camphorsulfonate salt of etamiphylline, a veterinary-exclusive 7-substituted theophylline derivative (ATCvet QR03DA06). Unlike theophylline or aminophylline, it exhibits species-specific metabolism producing a unique N-oxide metabolite in greyhounds unreported in any other species—critical for doping control. Human clinical trials confirm poor bronchodilator effects, validating its exclusive veterinary relevance. The camsylate salt confers distinct solubility versus hydrochloride or free base forms. Essential for LC-MS/MS method validation in equine/canine anti-doping, pharmacokinetic studies, and reference standard procurement. Not interchangeable with generic xanthine derivatives.

Molecular Formula C23H37N5O6S
Molecular Weight 511.6 g/mol
CAS No. 19326-29-5
Cat. No. B171643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamiphylline camsylate
CAS19326-29-5
SynonymsCamphophylline
etamiphyllin
etamiphyllin monohydrochloride
etamiphylline
etamiphylline camphorsulfonate
etamiphylline camsylate
etamiphylline hydrochloride
ethamicyclin
millophylline
Solucyclin
Solufilina
Molecular FormulaC23H37N5O6S
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
InChIInChI=1S/C13H21N5O2.C10H16O4S/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h9H,5-8H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1
InChIKeyKVZYKZBYZVKXNI-STOWLHSFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etamiphylline Camsylate (CAS 19326-29-5) – Xanthine Derivative Salt for Veterinary Respiratory and Cardiac Stimulation


Etamiphylline camsylate (CAS 19326-29-5) is the camphorsulfonate salt of etamiphylline, a 7-substituted theophylline derivative belonging to the xanthine class of bronchodilators and respiratory stimulants [1]. It is classified under ATCvet code QR03DA06 and is primarily utilized in veterinary medicine for its bronchodilatory, mild cardiac stimulant, and respiratory stimulant properties, particularly in horses, dogs, and cats [2]. Structurally, it consists of the etamiphylline base (C13H21N5O2) ionically paired with camsylic acid (C10H16O4S) in a 1:1 molar ratio, conferring distinct physicochemical properties compared to other etamiphylline salts or the parent theophylline [3]. Unlike theophylline, which has established human clinical use, etamiphylline has shown poor to absent bronchodilator effects in human clinical trials, effectively limiting its relevance to veterinary applications [4].

Etamiphylline Camsylate – Why Generic Substitution with Theophylline or Other Xanthines is Not Scientifically Valid


Substitution of etamiphylline camsylate with theophylline, aminophylline, or other xanthine derivatives is not interchangeable due to marked differences in bronchodilator potency, pharmacokinetic profiles, metabolic pathways, and species-specific applications. Direct comparative studies demonstrate that etamiphylline is a significantly weaker bronchodilator than theophylline when administered orally, with effects indistinguishable from placebo in asthmatic children [1]. Furthermore, etamiphylline camsylate exhibits species-dependent metabolism, producing a unique N-oxide metabolite in greyhounds not previously reported in any other species, which has direct implications for doping control and therapeutic monitoring [2]. The camsylate salt form itself influences solubility and formulation characteristics, making it distinct from etamiphylline hydrochloride or the free base [3]. These quantitative and qualitative differences necessitate product-specific selection rather than generic class-based substitution.

Etamiphylline Camsylate – Quantified Differentiation Evidence vs. Comparators


Oral Bronchodilator Inactivity in Humans: Etamiphylline vs. Theophylline Placebo-Level Efficacy

In a double-blind, randomized crossover study of 27 asthmatic children with airway obstruction, a single oral dose of etamiphylline (6.9 mg/kg) produced no significant difference in FEV1, PEF, or MMEF compared to placebo at 1, 2, and 4 hours post-dose. In contrast, theophylline at the same 6.9 mg/kg dose produced a significant rise in FEV1 compared to both etamiphylline and placebo, demonstrating that etamiphylline is a 'rather weaker bronchodilator than theophylline when administered orally' [1].

Respiratory Pharmacology Bronchodilation Xanthine Comparison

Pharmacokinetic Profile in Camels: Half-Life and Clearance Data Following IM Administration

Following intramuscular administration of etamiphylline camsylate at 3.5 mg/kg in six healthy camels, the median terminal elimination half-life (t1/2β) was 3.04 hours (range: 2.03–3.62 h), with an apparent total body clearance (Cl/F) of 1.27 L/h/kg (range: 0.74–2.99 L/h/kg) [1]. This half-life is substantially shorter than that reported for theophylline in camels (approximately 11.9 hours after IV administration), indicating that etamiphylline camsylate is eliminated approximately 3.9× faster than theophylline in this species [2].

Veterinary Pharmacokinetics Camelid Medicine Drug Disposition

Unique Species-Specific Metabolite: Etamiphylline-N-Oxide Identified Exclusively in Greyhound Urine

In racing greyhounds administered etamiphylline camsylate intramuscularly at 10 mg/kg, a previously unreported N-oxide metabolite (m/z 280, MH+-O) was identified in urine via LC/APCI+/MS. This compound, formed by N-oxidation of the 2-(diethylamino)ethyl substituent on the theophylline nucleus, has not been reported as an in vivo or in vitro metabolite of etamiphylline in any other species, including horses or camels [1]. Thermal decomposition of this N-oxide during routine GC/MS screening can artificially extend the detection window for the parent drug, a critical consideration for doping control in racing greyhounds.

Drug Metabolism Doping Control Greyhound Racing

Equine Metabolic Pathway: Desethyletamiphylline as the Dominant Metabolite for Doping Detection

Following IV administration of etamiphylline camsylate at 2.8 mg/kg in horses, desethyletamiphylline (molecular weight 251) was identified as the main metabolite in both urine and plasma, resulting from N-deethylation of the parent drug [1]. This contrasts with the metabolism of theophylline, which in horses is primarily metabolized via 8-hydroxylation and N-demethylation to 1,3-dimethyluric acid and 3-methylxanthine. The urinary detection time of etamiphylline in camels after a 3.5 mg/kg IM dose was 12–13 days, while the main metabolite desethyletamiphylline was detectable for 13–14 days [2], providing an extended analytical window for doping control.

Equine Pharmacology Doping Control Drug Metabolism

Salt Form Differentiation: Camsylate vs. Hydrochloride – Solubility and Formulation Implications

Etamiphylline camsylate is the camphorsulfonate salt (1:1 molar ratio) of the etamiphylline base, with a molecular weight of 511.63 g/mol and a melting point of 174 °C [1]. In contrast, etamiphylline hydrochloride has a molecular weight of 315.80 g/mol [2]. The camsylate counterion is a large, hydrophobic organic acid, which alters the compound's aqueous solubility and dissolution profile compared to the hydrochloride salt. While direct comparative solubility data are not available in the public domain, the camsylate salt is formulated into oral tablets (100 mg, 200 mg, 300 mg) and injectable solutions (140 mg/mL) for veterinary use, whereas the hydrochloride salt is more commonly used as a research reagent [3].

Pharmaceutical Salts Formulation Science Physicochemical Properties

Etamiphylline Camsylate – Evidence-Based Procurement and Research Application Scenarios


Veterinary Bronchodilator Therapy in Horses, Dogs, and Cats

Etamiphylline camsylate (Millophyline-V) is indicated for respiratory disease where bronchodilation may be beneficial, including chronic obstructive pulmonary disease (COPD) in horses and bronchial constriction in small animals [1]. Dosing for horses is up to 300 mg/100 kg body weight up to 3 times daily orally, with an injectable formulation available at 140 mg/mL for subcutaneous or intramuscular use [2]. Unlike theophylline, which requires therapeutic drug monitoring due to narrow therapeutic index, etamiphylline camsylate's distinct metabolic pathway (primary N-deethylation to desethyletamiphylline) and documented lack of human bronchodilator activity position it exclusively for veterinary applications [3].

Doping Control Reference Standard for Equine and Camelid Racing

Due to its unique metabolic signature, etamiphylline camsylate is a critical reference standard for anti-doping laboratories monitoring racing horses and camels. The primary metabolite desethyletamiphylline is detectable in urine for 13–14 days post-administration in camels, while in horses, the same metabolite predominates with detection up to 32 hours after a 2.8 mg/kg IV dose [1]. The extended detection window and species-specific metabolite profile require validated LC-MS/MS methods using authentic etamiphylline camsylate and metabolite standards, distinguishing it from other xanthine-based doping agents [2].

Greyhound Racing Doping Control and N-Oxide Metabolite Research

The identification of a unique etamiphylline-N-oxide metabolite exclusively in greyhound urine creates a specialized analytical requirement for racing laboratories [1]. Thermal decomposition of this N-oxide during routine GC/MS screening can artificially prolong the detection period of the parent drug, necessitating LC/APCI+/MS methods for accurate semi-quantification. Procurement of high-purity etamiphylline camsylate reference material is essential for method validation and for distinguishing this compound from other xanthine stimulants used illicitly in greyhound racing [2].

Cardiac and Respiratory Stimulation Research in Non-Human Models

Etamiphylline camsylate is described as a cardiac stimulant with oral activity that increases cardiac output without increasing heart rate, and as a respiratory stimulant used for respiratory failure [1]. While human clinical trials have shown poor bronchodilator effects, the compound's pharmacological profile (PDE inhibition and adenosine receptor antagonism) may have utility in specific veterinary cardiac or respiratory research applications where theophylline-like stimulant effects are desired but with an alternative safety or metabolic profile. The camsylate salt form offers distinct solubility characteristics for formulation in research settings [2].

Quote Request

Request a Quote for Etamiphylline camsylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.